Anticancer Activity of N-Hexadecanoyl-proline Nanoparticle Formulation Against HepG2 Liver Cancer Cells
A study evaluating N-hexadecanoyl-proline-loaded nanoparticles against HepG2 hepatocellular carcinoma cells reported an IC50 value of 2.57 µM for the nanoparticle formulation. This value was characterized as representing potent cytotoxicity compared to the free drug formulation, though specific numerical data for the free compound alone was not provided in the searchable literature summary . The nanoparticle formulation methodology suggests that the compound's lipophilic character (conferred by the palmitoyl chain) facilitates nanoparticle incorporation and subsequent cellular delivery.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.57 µM (nanoparticle-loaded formulation) |
| Comparator Or Baseline | Free drug formulation (specific value not reported in available source) |
| Quantified Difference | Described as 'potent cytotoxicity compared to free drug formulations' |
| Conditions | HepG2 liver cancer cell line; nanoparticle formulation system |
Why This Matters
This datum indicates that N-hexadecanoyl-proline retains cytotoxic activity when formulated for drug delivery, supporting its utility as a research tool for investigating anticancer mechanisms in hepatic models.
